molecular formula C41H24N6Na8O29S8 B1678652 nf449

nf449

カタログ番号: B1678652
分子量: 1505.1 g/mol
InChIキー: KCBZSNWCUJBMHF-UHFFFAOYSA-F
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

NF449の合成は、スーラミンの基本構造から始まる複数段階を伴います反応条件は、通常、中間体の完全な変換を確実にするために、強酸と強塩基、高温、および長時間反応時間を用います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、収量と純度が最適化され、多くの場合、連続フローリアクターや、結晶化やクロマトグラフィーなどの高度な精製技術が用いられます。 最終生成物は、白色からオフホワイトの結晶性固体として得られます .

化学反応の分析

反応の種類

NF449は、複数のスルホン酸基の存在により、主に置換反応を起こします。これらの基は、適切な条件下で他の官能基に置き換えることができます。 さらに、this compoundは、金属イオンと錯化反応を起こし、安定な錯体を形成することができます .

一般的な試薬と条件

    置換反応: 通常、塩基性条件下で、アミンやチオールなどの求核剤が関与します。

    錯化反応: 水溶液中で、硫酸銅(II)や塩化鉄(III)などの金属塩が関与します。

主要な生成物

これらの反応の主要な生成物には、this compoundの置換誘導体と、化合物のコア構造を保持した金属錯体などがあります .

科学的研究の応用

Case Study: Chondrocyte Growth Arrest

In experiments using the RCS chondrocytic cell line, NF449 exhibited a significant rescue effect on growth arrest induced by FGFR3 activation. Specifically:

  • Growth Rescue : At a concentration of 20 µM, this compound rescued approximately 50% of the growth arrest phenotype caused by FGF2 treatment, compared to only 20% rescue by C-natriuretic peptide .
  • Extracellular Matrix Preservation : this compound restored the production of cartilage-like extracellular matrix components that were inhibited by FGFR3 activation .

Pharmacological Profile

This compound is recognized for its high selectivity as a P2X1 receptor antagonist, making it an important tool in studying purinergic signaling pathways. The compound exhibits IC50 values indicating its potency against various purinergic receptors:

  • IC50 Values : For P2X1 receptor, the IC50 is approximately 0.28 µM, showcasing its effectiveness compared to other purinergic receptors .

Structural Insights

Recent studies utilizing cryo-electron microscopy have revealed that this compound binds to the P2X1 receptor in a unique manner that inhibits channel activation by overlapping with the ATP-binding site . This structural understanding paves the way for future drug design targeting similar receptors.

Case Study: Cardiovascular Applications

In experiments involving angiotensin II infusion models, blockade of P2X1 receptors with this compound restored vascular resistances to near-normal values, highlighting its potential applications in cardiovascular therapies .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsImplications
FGFR3 Inhibition Rescues growth arrest and matrix loss in chondrocytesPotential treatment for skeletal dysplasias
P2X1 Receptor Antagonism High selectivity with significant impact on vascular resistancePotential cardiovascular therapy
Structural Insights Unique binding mode inhibiting receptor activationFoundation for structure-based drug design

作用機序

NF449は、リガンド依存性イオンチャネルであるP2X1受容体に結合することで効果を発揮します。この結合は、受容体の活性を阻害し、細胞へのカルシウムイオンの流入を阻止します。 この化合物は、イノシトールヘキサキスホスフェートキナーゼ(IP5K)などの他の分子標的とも相互作用し、イノシトールヘキサキスホスフェートによって調節される細胞プロセスを阻害します .

類似化合物の比較

類似化合物

独自性

This compoundは、P2X1受容体アンタゴニストとしての高い選択性と効力で特徴付けられます。 オフターゲット効果を最小限に抑えながら、特定の分子標的を阻害する能力は、研究と治療の両方の用途において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as a P2X1 receptor antagonist. Its ability to inhibit specific molecular targets with minimal off-target effects makes it a valuable tool in both research and therapeutic applications .

生物活性

NF449 is a sulfated derivative of the antiparasitic drug suramin, recognized for its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling and as an antiviral agent against enterovirus A71 (EV-A71). This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

FGFR3 Inhibition

This compound has been shown to act as a potent antagonist of FGFR3 signaling, which is crucial in various cellular processes including chondrocyte proliferation and extracellular matrix production. Research indicates that this compound inhibits the kinase activity of both wild-type and mutant FGFR3 in a non-competitive manner with ATP. This inhibition leads to significant effects on cell growth and matrix production:

  • Cell Growth Rescue : In experiments with rat chondrosarcoma (RCS) cells, this compound facilitated a 50% rescue of growth arrest induced by FGF2, significantly outperforming other inhibitors like C-natriuretic peptide, which only achieved a 20% rescue. When combined, this compound and C-natriuretic peptide rescued nearly 80% of the growth arrest phenotype .
  • Extracellular Matrix Preservation : this compound treatment restored Alcian blue staining intensity in RCS cells treated with FGF2, indicating a recovery in extracellular matrix production .

Antiviral Activity Against EV-A71

This compound also exhibits antiviral properties by inhibiting the attachment of EV-A71 to host cells. The compound interferes with the virus's ability to bind to cellular receptors such as P-selectin glycoprotein ligand-1 (PSGL-1):

  • Inhibition Profile : this compound demonstrated strong antiviral activity at concentrations ranging from 4–32 μM, effectively blocking viral attachment when administered at the onset of infection. Notably, it did not exhibit toxicity to host cells .
  • Escape Mutants : Studies identified escape mutants of EV-A71 that developed resistance to this compound through mutations in the viral capsid, further confirming the specific binding interactions between this compound and viral components .

Table 1: Summary of Biological Activities of this compound

ActivityTargetIC50 (μM)Mechanism
FGFR3 InhibitionChondrocytes~20Non-competitive inhibition of kinase activity
Growth RescueRCS Cells20Rescues FGF2-induced growth arrest
Antiviral ActivityEV-A714–32Inhibits viral attachment to cellular receptors

Case Studies

  • Chondrocyte Proliferation Study :
    • Researchers treated RCS cells with FGF2 and varying concentrations of this compound. Results indicated that concentrations above 6 μM significantly rescued cell proliferation and matrix production without toxicity. This study highlights this compound's potential therapeutic application in disorders involving FGFR3 dysregulation .
  • Viral Infection Model :
    • In a controlled experiment using RD cells, this compound was shown to inhibit EV-A71 infection effectively when applied at the start of exposure. The study utilized flow cytometry to quantify GFP expression in infected cells, demonstrating a clear dose-dependent response .

特性

IUPAC Name

octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBZSNWCUJBMHF-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H24N6Na8O29S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
nf449
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
nf449
Reactant of Route 3
Reactant of Route 3
nf449
Reactant of Route 4
Reactant of Route 4
nf449
Reactant of Route 5
Reactant of Route 5
nf449
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
nf449

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。